2,2,2-Trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-{6-oxa-1-azaspiro[34]octan-1-yl}ethan-1-one is a chemical compound characterized by its unique spirocyclic structure, which includes a trifluoromethyl group and an oxa-azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one typically involves the annulation of cyclopentane and four-membered rings. The process employs readily available starting materials and conventional chemical transformations. Minimal chromatographic purifications are required to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally include controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,2,2-Trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the spirocyclic structure may provide stability and resistance to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-6-azaspiro[3.4]octane: This compound shares the spirocyclic structure but lacks the trifluoromethyl group.
Trifluoroacetic acid; {6-oxa-2-azaspiro[3.4]octan-7-yl}methanol: This compound includes a trifluoromethyl group but differs in its overall structure.
Uniqueness
2,2,2-Trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one is unique due to the combination of its trifluoromethyl group and spirocyclic structure. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C8H10F3NO2 |
---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(7-oxa-1-azaspiro[3.4]octan-1-yl)ethanone |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)6(13)12-3-1-7(12)2-4-14-5-7/h1-5H2 |
InChI Key |
JNGFCYSDEFEUKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C12CCOC2)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.